molecular formula C13H14O3S B12734111 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester CAS No. 86628-22-0

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester

Cat. No.: B12734111
CAS No.: 86628-22-0
M. Wt: 250.32 g/mol
InChI Key: FCJUUBGDCQAWJG-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester is a complex organic compound with a unique structure that includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sodium hydride (NaH) to induce cyclization, forming the benzothiopyran ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-methyl-4-oxo-, methyl ester is unique due to its specific functional groups and the presence of both oxygen and sulfur atoms in its structure. This combination of features gives it distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

86628-22-0

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

methyl 2-(6-methyl-4-oxo-2,3-dihydrothiochromen-2-yl)acetate

InChI

InChI=1S/C13H14O3S/c1-8-3-4-12-10(5-8)11(14)6-9(17-12)7-13(15)16-2/h3-5,9H,6-7H2,1-2H3

InChI Key

FCJUUBGDCQAWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(CC2=O)CC(=O)OC

Origin of Product

United States

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